

Toxicological Profile of Fenthion Sulfone in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fenthion sulfone*

Cat. No.: *B144504*

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Executive Summary

Fenthion sulfone is a principal metabolite of the organophosphate insecticide fenthion. Its toxicological profile is intrinsically linked to that of the parent compound, primarily through the shared mechanism of acetylcholinesterase (AChE) inhibition. While fenthion itself undergoes metabolic activation to more potent AChE inhibitors, **fenthion sulfone** represents a product of oxidative metabolism. This guide provides a comprehensive overview of the known toxicological properties of **fenthion sulfone** in mammals, including its metabolism, acute toxicity, and other key toxicological endpoints. Due to a lack of extensive specific data for **fenthion sulfone** in long-term studies, data for the parent compound, fenthion, are included to provide a broader context for risk assessment, given that fenthion is metabolized to **fenthion sulfone** *in vivo*.

Metabolism of Fenthion to Fenthion Sulfone

Fenthion is metabolized in mammals through a series of oxidation and hydrolysis reactions. A key metabolic pathway involves the oxidation of the sulfide group to form fenthion sulfoxide, which is then further oxidized to **fenthion sulfone**.^{[1][2]} This metabolic conversion is a critical aspect of fenthion's toxicology, as the oxidative metabolites can have different toxic potencies compared to the parent compound.

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Caption: Metabolic pathway of fenthion to **fenthion sulfone**.

Acute Toxicity

Fenthion sulfone exhibits moderate acute toxicity following oral and dermal exposure. The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, leading to cholinergic crisis.

Table 1: Acute Toxicity of **Fenthion Sulfone**

Species	Route	Parameter	Value (mg/kg bw)	Reference
Rat	Oral	LD50	125	HPC Standards
Rat	Dermal	LD50	1600	HPC Standards

Table 2: Acute Toxicity of Fenthion (Parent Compound)

Species	Route	Parameter	Value (mg/kg bw)	Reference
Rat (male)	Oral	LD50	250	EPA
Rat (female)	Oral	LD50	295	EPA
Rat (male)	Dermal	LD50	1680	EPA
Rat (female)	Dermal	LD50	2830	EPA

Subchronic and Chronic Toxicity

Specific subchronic and chronic toxicity studies on **fenthion sulfone** are not readily available in the public domain. Therefore, the toxicological profile in this regard is inferred from studies on the parent compound, fenthion. The primary target organ system for fenthion in repeated-dose studies is the nervous system, due to the cumulative inhibition of acetylcholinesterase.

Table 3: Subchronic and Chronic Toxicity of Fenthion (Parent Compound)

Species	Duration	Route	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects	Referenc e
Dog	6 months	Dermal	-	22	Hyperreflexia, mild proprioceptive deficits	[3]
Dog	1 year	Oral	0.05	1.25	Serum cholinesterase inhibition	[4]
Rat	2 years	Oral	0.1	1.5	Erythrocyte acetylcholinesterase inhibition	Diazinon 7 - JMPR 2005

Genotoxicity

There is limited specific genotoxicity data for **fenthion sulfone**. Studies on the parent compound, fenthion, have generally shown no evidence of mutagenic potential in bacterial reverse mutation assays (Ames test) or in vivo micronucleus assays.[5]

Table 4: Genotoxicity of Fenthion (Parent Compound)

Test System	Result	Reference
In vitro Sister Chromatid Exchange (SCE)	Negative	
In vitro Unscheduled DNA Synthesis (UDS)	Negative	

Carcinogenicity

Specific carcinogenicity studies on **fenthion sulfone** were not identified. Long-term carcinogenicity studies on the parent compound, fenthion, in rats and mice have not shown evidence of carcinogenic potential.

Reproductive and Developmental Toxicity

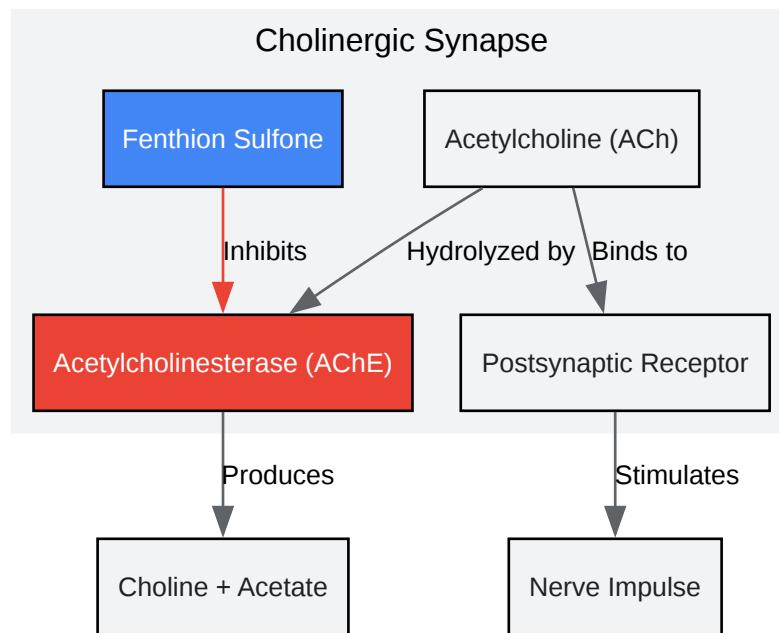
Data specific to the reproductive and developmental toxicity of **fenthion sulfone** are not available. Studies on fenthion are used to assess this endpoint.

Table 5: Reproductive and Developmental Toxicity of Fenthion (Parent Compound)

Species	Study Type	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects	Reference
Rat	2-Generation Reproduction	5 (parental)	25 (parental)	Decreased parental body weight and food consumption	
Rabbit	Developmental	1 (maternal), 6 (developmental)	6 (maternal)	Maternal toxicity at higher doses	EPA

Neurotoxicity

The primary neurotoxic effect of fenthion and its metabolites, including **fenthion sulfone**, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent clinical signs of toxicity.

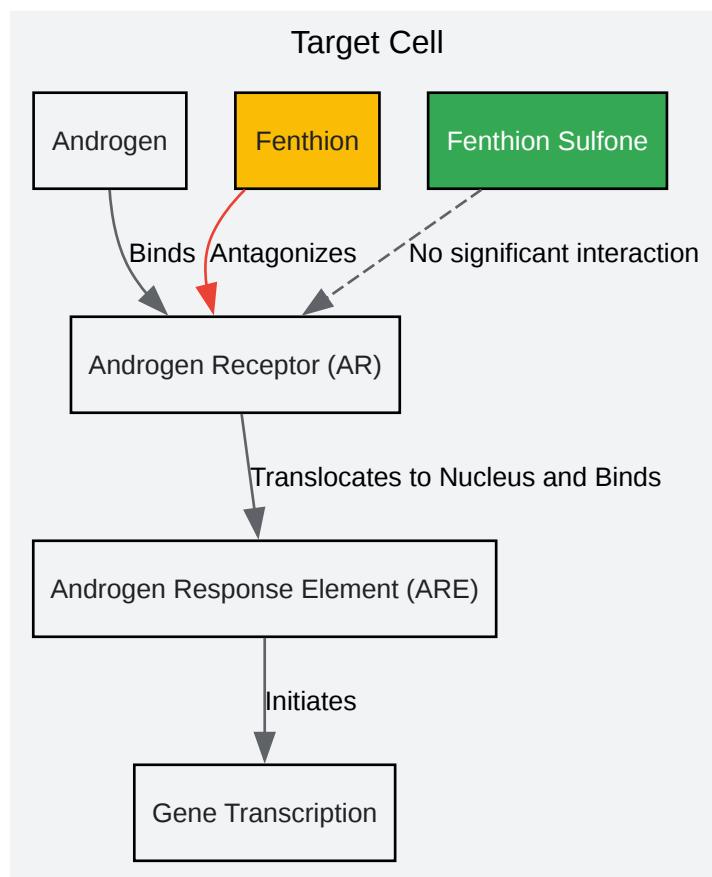


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Caption: Mechanism of Acetylcholinesterase Inhibition.

Endocrine Disruption

Studies have investigated the potential for fenthion and its metabolites to interact with the endocrine system. Fenthion has been shown to act as an antagonist to the androgen receptor. However, **fenthion sulfone** did not exhibit antiandrogenic effects in *in vitro* assays. This suggests that the sulfone metabolite is less likely to contribute to the antiandrogenic activity of the parent compound.



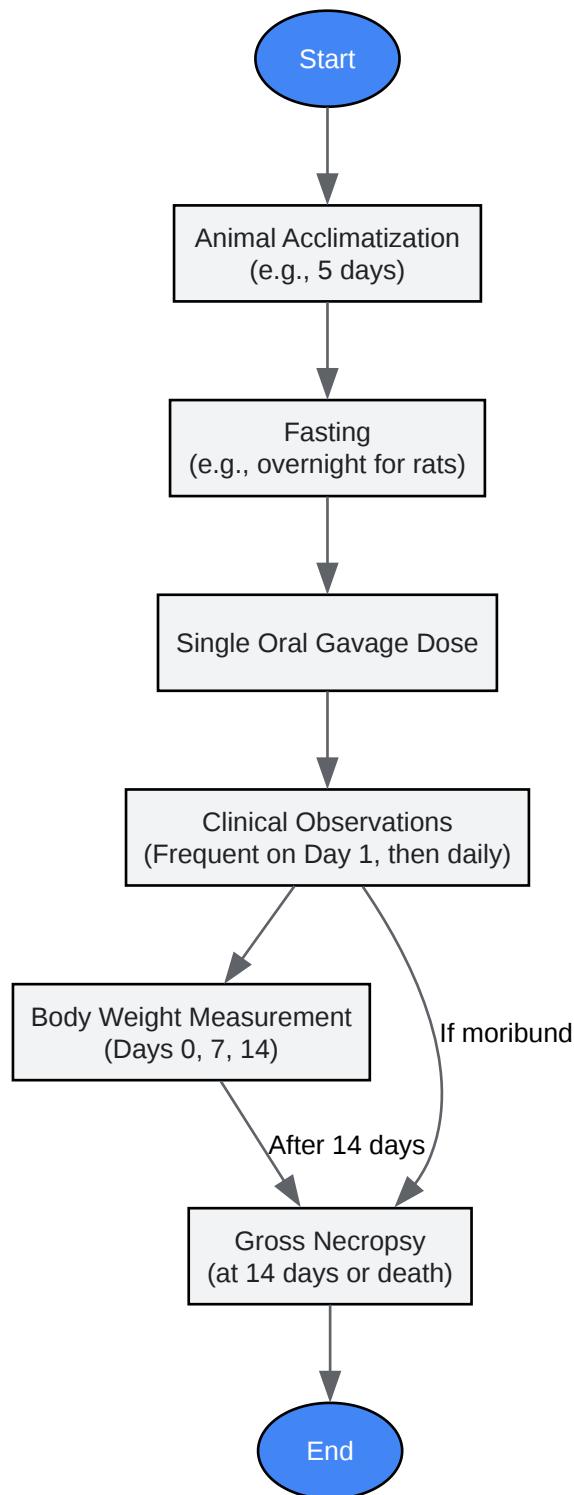
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Caption: Fenthion's antiandrogenic mechanism and the lack thereof in **fenthion sulfone**.

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines, which are typically followed for regulatory toxicology studies.

Acute Oral Toxicity (Based on OECD TG 423)



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Caption: Generalized workflow for an acute oral toxicity study.

- **Test System:** Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of one sex (usually females, as they are often more sensitive).
- **Housing:** Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle.
- **Dose Administration:** The test substance is administered as a single oral dose by gavage. The volume administered is based on the animal's body weight.
- **Dose Levels:** A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted up or down based on the outcome of the previous step.
- **Observations:** Animals are observed for clinical signs of toxicity and mortality at regular intervals on the day of dosing and at least once daily for 14 days.
- **Body Weight:** Individual animal weights are recorded before dosing and at least weekly thereafter.
- **Pathology:** All animals are subjected to a gross necropsy at the end of the study.

Subchronic Oral Toxicity (Based on OECD TG 408)

- **Test System:** Typically, rats of both sexes.
- **Housing and Diet:** Animals are housed in standard conditions and have access to food and water ad libitum, except during dosing. The test substance is usually administered daily via gavage or in the diet.
- **Dose Levels:** At least three dose levels and a control group are used. Dose levels are selected to produce a range of effects, from a no-observed-adverse-effect-level (NOAEL) to a toxic effect level.
- **Duration:** The study duration is typically 90 days.
- **Observations:** Daily clinical observations, weekly detailed observations, and weekly body weight and food consumption measurements are recorded.

- Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.
- Pathology: All animals undergo a full gross necropsy. Organ weights are recorded, and a comprehensive list of tissues is examined microscopically.

In Vivo Micronucleus Assay (Based on OECD TG 474)

- Test System: Typically, mice or rats.
- Dose Administration: The test substance is usually administered once or twice, 24 hours apart, by a relevant route of exposure (e.g., oral gavage or intraperitoneal injection).
- Dose Levels: At least three dose levels are tested, up to the maximum tolerated dose. A vehicle control and a positive control group are included.
- Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.
- Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.

Conclusion

The toxicological profile of **fenthion sulfone** in mammals is primarily characterized by its moderate acute toxicity, driven by the inhibition of acetylcholinesterase. While specific long-term toxicity data for **fenthion sulfone** are scarce, the extensive data available for the parent compound, fenthion, provides a basis for understanding its potential for subchronic, chronic, reproductive, and developmental effects. A notable distinction is the lack of antiandrogenic activity of **fenthion sulfone**, in contrast to fenthion. This highlights the importance of considering the specific toxicological properties of metabolites in a comprehensive risk assessment. Further research focused specifically on the long-term effects of **fenthion sulfone** would be beneficial for a more complete understanding of its toxicological profile.

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